molecular formula C24H24FN3O2 B14997436 Cyclohexyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cyclohexyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B14997436
M. Wt: 405.5 g/mol
InChI Key: QQMUPJYHXXBFSY-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a benzimidazole derivative with a suitable cyclohexyl ester under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H24FN3O2

Molecular Weight

405.5 g/mol

IUPAC Name

cyclohexyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H24FN3O2/c1-15-21(23(29)30-16-9-3-2-4-10-16)22(17-11-5-6-12-18(17)25)28-20-14-8-7-13-19(20)27-24(28)26-15/h5-8,11-14,16,22H,2-4,9-10H2,1H3,(H,26,27)

InChI Key

QQMUPJYHXXBFSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4F)C(=O)OC5CCCCC5

Origin of Product

United States

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